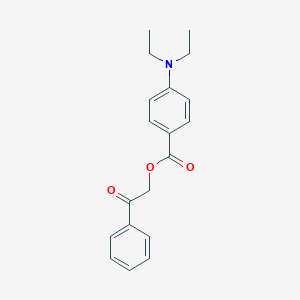

2-Oxo-2-phenylethyl 4-(diethylamino)benzoate

説明

特性

IUPAC Name |

phenacyl 4-(diethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-20(4-2)17-12-10-16(11-13-17)19(22)23-14-18(21)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWGIXZRJXLDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate

Functional Class: Photolabile Protecting Group (PPG) / Photoactive Prodrug Precursor Document Type: Technical Guide & Experimental Protocol Version: 1.0

Executive Summary

This guide details the physicochemical properties, synthesis, and photochemical mechanisms of 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate (also known as Phenacyl 4-(diethylamino)benzoate).

This molecule represents a strategic convergence of two functional motifs:

-

The Phenacyl Moiety: A well-characterized photolabile "cage" that releases the attached substrate upon UV irradiation.

-

The 4-(Diethylamino)benzoate Moiety: A push-pull chromophore with high molar absorptivity, often used to red-shift absorption bands toward the near-UV (350–400 nm) region.

In drug development, this structure serves as a model for "caged" prodrugs , where a bioactive carboxylic acid is masked by a photocleavable ester bond, allowing for spatiotemporally controlled drug release.

Part 1: Structural Anatomy & Physicochemical Properties

Chemical Identity

-

IUPAC Name: this compound

-

Common Name: Phenacyl 4-(diethylamino)benzoate

-

Molecular Formula:

-

Molecular Weight: 311.38 g/mol

-

SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2

Physicochemical Profile (Predicted)

| Property | Value / Description | Relevance |

| Appearance | Pale yellow to off-white solid | Color arises from the charge-transfer character of the aminobenzoate. |

| Solubility | DMSO, DMF, DCM, Acetone | High lipophilicity due to the diethylamino and phenacyl groups. Poor water solubility. |

| LogP | ~4.2 | Indicates high membrane permeability; suitable for intracellular delivery studies. |

| ~310–330 nm | The diethylamino group shifts absorption significantly compared to unsubstituted benzoate (~230 nm). | |

| Stability | Hydrolytically stable at pH 7.0 | Critical: Phenacyl esters are susceptible to hydrolysis in alkaline conditions (pH > 9) even without light. |

Part 2: Synthetic Protocol (Self-Validating)

Retrosynthetic Logic

The most robust route to phenacyl esters is the nucleophilic substitution of a phenacyl halide by the carboxylate salt of the acid. This

Reagents:

-

Nucleophile: 4-(Diethylamino)benzoic acid.

-

Electrophile: 2-Bromoacetophenone (Phenacyl bromide).

-

Base: Potassium Carbonate (

) or Triethylamine (

Step-by-Step Synthesis Workflow

Safety Note: Phenacyl bromide is a potent lachrymator. All operations must be performed in a fume hood.

-

Activation:

-

Dissolve 10 mmol of 4-(diethylamino)benzoic acid in 30 mL of anhydrous Acetone or DMF.

-

Add 12 mmol (1.2 equiv) of anhydrous

. -

Stir at room temperature for 30 minutes to generate the carboxylate anion.

-

-

Coupling:

-

Add 10.5 mmol (1.05 equiv) of 2-Bromoacetophenone dropwise to the suspension.

-

Observation: The reaction may warm slightly.

-

Reflux (Acetone) or stir at 60°C (DMF) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid (

) should disappear; the product (

-

-

Workup:

-

Evaporate the solvent under reduced pressure.[1]

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove inorganic salts (

) and unreacted acid salts. -

Wash with Brine (20 mL), dry over

, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Synthesis Pathway Visualization

Figure 1: Synthetic pathway utilizing base-mediated nucleophilic substitution.

Part 3: Photochemical Mechanism

The "Caging" Concept

Upon irradiation, the phenacyl ester bond cleaves. Unlike nitrobenzyl cages (which generate a nitroso byproduct), phenacyl esters typically cleave via a radical mechanism or solvolysis, yielding the free acid and an acetophenone derivative.

Mechanistic Pathway

-

Excitation: The molecule absorbs a photon (

), promoting an electron to the Singlet excited state ( -

Intersystem Crossing (ISC): Rapid conversion to the Triplet state (

). -

Cleavage: The triplet state undergoes homolysis or solvent-assisted cleavage. In the presence of hydrogen donors (solvent), it forms the free carboxylic acid and acetophenone.[2]

Key Advantage: The 4-diethylamino group acts as an "antenna," increasing the extinction coefficient (

Photolysis Workflow Diagram

Figure 2: Photochemical cleavage mechanism releasing the bioactive acid cargo.

Part 4: Analytical Characterization (Expected Data)

To validate the structure in a research setting, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 1.20 | Triplet ( | 6H | Methyl protons of diethylamino ( |

| 3.40 | Quartet ( | 4H | Methylene protons of diethylamino ( |

| 5.55 | Singlet | 2H | Phenacyl methylene ( |

| 6.65 | Doublet ( | 2H | Aromatics ortho to amino group |

| 7.50 | Triplet | 2H | Phenacyl meta protons |

| 7.60 | Triplet | 1H | Phenacyl para proton |

| 7.95 | Doublet ( | 2H | Aromatics ortho to ester carbonyl |

| 8.00 | Doublet | 2H | Phenacyl ortho protons |

Infrared Spectroscopy (IR)

-

: Ester Carbonyl stretch (

- : Ketone Carbonyl stretch (Phenacyl ketone).

-

: Aromatic

Part 5: Applications in Drug Development

Prodrug Design (Photopharmacology)

This molecule serves as a prototype for photo-activated prodrugs .

-

Mechanism: The diethylaminobenzoate moiety can represent a drug pharmacophore (e.g., an anesthetic or antibacterial analog). The phenacyl group "cages" the carboxylic acid, rendering the drug inactive.

-

Activation: Directed UV light at the target tissue cleaves the ester, releasing the active drug locally, minimizing systemic toxicity.

Polymerization Photoinitiators

While primarily a cage in biology, in material science, this structure functions similarly to commercial photoinitiators. The cleavage generates radicals that can initiate the polymerization of acrylates, useful for creating hydrogels for cell encapsulation.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Phenacyl ester protection/deprotection conditions).

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. (Comprehensive review of photolysis mechanisms including phenacyl esters).

-

Kamal, A., et al. (2002). "Phenacyl esters as photolabile protecting groups for carboxyl functions."[3] Tetrahedron Letters. (Describes the specific utility of phenacyl esters).

-

Literák, J., et al. (2006).[4] "Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters." Journal of Organic Chemistry. (Details the radical mechanism of cleavage).

Sources

- 1. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. 2-Oxo-2-phenylethyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Phenacyl 4-(diethylamino)benzoate synonyms and IUPAC name

Technical Monograph: Phenacyl 4-(diethylamino)benzoate

Part 1: Chemical Identity & Nomenclature

Phenacyl 4-(diethylamino)benzoate is a specialized photochemical reagent belonging to the class of phenacyl esters. It is primarily utilized as a photolabile protecting group (PPG) or "caged" compound, designed to release 4-(diethylamino)benzoic acid upon irradiation with UV light. The inclusion of the electron-donating diethylamino group at the para position of the benzoate moiety significantly alters its photophysical properties compared to the unsubstituted parent compound, typically inducing a bathochromic shift (red-shift) in absorption.

-

IUPAC Name: 2-oxo-2-phenylethyl 4-(diethylamino)benzoate

-

Common Synonyms:

-

4-(Diethylamino)benzoic acid phenacyl ester

-

Phenacyl p-diethylaminobenzoate

-

2-Bromoacetophenone 4-(diethylamino)benzoate derivative (referring to synthesis precursor)

-

-

Chemical Structure:

-

SMILES: CCN(CC)c1ccc(cc1)C(=O)OCC(=O)c2ccccc2

-

Molecular Formula:

-

Molecular Weight: ~311.38 g/mol

-

Part 2: Structural Analysis & Physicochemical Properties

The molecule consists of two distinct functional domains linked by an ester bond:

-

The Chromophore (Donor): The 4-(diethylamino)benzoate moiety. The diethylamino group acts as a strong electron donor, facilitating charge transfer character in the excited state. This lowers the energy required for excitation, allowing the molecule to absorb light in the near-UV (300–350 nm) range, unlike unsubstituted phenacyl esters which absorb deeper in the UV (<300 nm).

-

The Phototrigger (Acceptor): The phenacyl group (2-oxo-2-phenylethyl). This moiety is responsible for the photochemical cleavage mechanism (photosolvolysis) that releases the free acid.

Key Properties Table:

| Property | Value / Description |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | Expected range: 110–125 °C (Derivative dependent) |

| Solubility | Soluble in DCM, Chloroform, DMF, DMSO; Insoluble in water |

| Absorption | ~310–330 nm (Bathochromic shift due to |

| Photolysis Yield | High quantum yield ( |

Part 3: Synthesis & Purification Protocol

Context: The synthesis follows a standard nucleophilic substitution pathway (

Reagents:

-

Precursor A: 4-(Diethylamino)benzoic acid (CAS: 5429-28-7)

-

Precursor B: 2-Bromoacetophenone (Phenacyl bromide) (CAS: 70-11-1)

-

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: Acetone or Acetonitrile (

)

Step-by-Step Methodology:

-

Activation: Dissolve 10 mmol of 4-(diethylamino)benzoic acid in 50 mL of anhydrous acetone. Add 12 mmol of Triethylamine (or

) and stir at room temperature for 30 minutes to generate the carboxylate anion. -

Coupling: Dropwise add a solution of 10 mmol 2-Bromoacetophenone dissolved in 10 mL acetone to the reaction mixture.

-

Note: 2-Bromoacetophenone is a lachrymator; handle in a fume hood.

-

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1). The starting acid spot should disappear.

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the precipitated bromide salt (

or -

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mixture.

-

Validation: Verify structure via

-NMR. Look for the characteristic singlet of the methylene group (

Synthesis Workflow Diagram:

Caption: Operational workflow for the synthesis of Phenacyl 4-(diethylamino)benzoate via nucleophilic substitution.

Part 4: Photochemical Mechanism

The utility of this compound lies in its ability to release the free carboxylic acid upon irradiation. The mechanism is a variant of the Norrish Type II reaction or a radical-mediated photosolvolysis.

Mechanism Description:

-

Excitation: Absorption of a photon (

) promotes the molecule from the ground state ( -

Intersystem Crossing (ISC): Rapid ISC converts the singlet state to the triplet state (

), which is the reactive species for phenacyl esters. -

Radical Formation: The carbonyl oxygen of the phenacyl group abstracts a hydrogen atom (from the solvent or an internal position if available), or the C-O bond undergoes homolysis to form a radical pair.

-

Cleavage: The radical intermediate undergoes electron transfer or rearrangement, leading to the cleavage of the ester bond.

-

Release: The free 4-(diethylamino)benzoic acid is released, along with acetophenone (or a substituted benzofuran if the structure allows cyclization).

Photolysis Pathway Diagram:

Caption: Photochemical cleavage pathway showing the transition from ground state to product release via the triplet manifold.

Part 5: Applications in R&D

-

Caged Compounds (Drug Delivery):

-

Photoinitiators (Polymer Chemistry):

-

Acts as a sensitizer for free radical polymerization. The radical fragments generated during photolysis can initiate polymer chains.

-

Advantage:[1] High extinction coefficient allows for efficient curing of thin films.

-

References

-

PubChem. 4-(Diethylamino)benzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Phenacyl Bromide (Synthesis Protocol). Org.[1][2][3][4][5] Synth. 1939, 19, 24. Available at: [Link]

-

Klán, P., et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 2013, 113(1), 119–191. (Authoritative review on phenacyl ester mechanisms). Available at: [Link]

-

Givens, R. S., et al. p-Hydroxyphenacyl ATP: A New Phototrigger. Journal of the American Chemical Society. (Foundational work on phenacyl photophysics). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. comptox.epa.gov [comptox.epa.gov]

- 3. 4-[4-(Dimethylamino)phenylazo]benzoic acid N-succinimidyl ester, 98+% 100 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Photochemical Dynamics and Caging Efficiency of Phenacyl Aminobenzoate Derivatives

Executive Summary

This technical guide details the photochemical properties, synthesis, and mechanistic pathways of phenacyl aminobenzoate derivatives . These compounds represent a critical class of photocleavable protecting groups (PPGs) , where the phenacyl moiety serves as the "cage" and the aminobenzoate functions as the "payload" (often a model for anesthetic agents like benzocaine or procaine).

The guide focuses on the Norrish Type II-like radical mechanisms and photo-Favorskii rearrangements (in specific derivatives) that drive the release of the carboxylic acid payload upon UV irradiation. It provides actionable protocols for synthesis and photolysis, grounded in kinetic data and mechanistic rigor.

Molecular Architecture & Photophysical Rationale

The utility of phenacyl aminobenzoates lies in the orthogonality of their cleavage. The phenacyl group absorbs light (typically

Key Structural Components[1][2][3][4][5]

-

The Chromophore (Cage): The phenacyl group (acetophenone skeleton). Substituents on the phenyl ring (e.g., p-hydroxy, m-methoxy) tune the absorption maximum and solubility.

-

The Linker: An ester bond formed between the phenacyl

-carbon and the carboxyl group of the aminobenzoate. -

The Payload: p-Aminobenzoic acid (PABA) or its derivatives.[1][2] The amino group (

) can act as an intramolecular quencher or sensitizer depending on the solvent polarity and pH.

Comparison of Phenacyl Derivatives

| Derivative | Mechanism | Quantum Yield ( | Byproducts | |

| Unsubstituted Phenacyl | ~245, 320 (sh) | H-Abstraction / Radical | 0.05 – 0.40 | Acetophenone (reactive) |

| 3,5-Dimethoxybenzoin | ~350 | Cyclization | 0.10 – 0.64 | Benzofuran derivative |

| p-Hydroxyphenacyl (pHP) | ~280, 300 (sh) | Photo-Favorskii | 0.10 – 0.90 | Phenylacetic acid (inert) |

Photochemical Mechanism[2][3][5][8][9]

The cleavage of phenacyl esters is governed predominantly by the triplet excited state (

Pathway A: Radical Cleavage (Unsubstituted Phenacyl)

For simple phenacyl aminobenzoates, the mechanism involves:

-

Excitation to the singlet state (

) followed by rapid Intersystem Crossing (ISC) to the triplet state ( -

Hydrogen abstraction from the solvent (or internal H-donor) by the carbonyl oxygen.

-

Formation of a ketyl radical.[3]

- -cleavage of the C-O bond to release the aminobenzoate anion and an acetophenone radical.

Pathway B: Photo-Favorskii Rearrangement (p-Hydroxyphenacyl)

If the phenacyl group bears a p-hydroxy substituent, the reaction proceeds via a solvent-assisted rearrangement. This is the preferred pathway for biological applications due to the inertness of the byproduct.

Figure 1: General photochemical pathway for phenacyl ester cleavage via the radical mechanism.

Synthetic Protocol

To synthesize phenacyl p-aminobenzoate, a nucleophilic substitution reaction is employed.

Reagents

-

Substrate: p-Aminobenzoic acid (PABA) (1.0 eq)

-

Electrophile: 2-Bromoacetophenone (Phenacyl bromide) (1.0 eq)

-

Base: Triethylamine (TEA) or Potassium Carbonate (

) (1.2 eq) -

Solvent: DMF or Acetone (Dry)

Step-by-Step Methodology

-

Preparation: Dissolve 10 mmol of PABA in 20 mL of dry DMF.

-

Deprotonation: Add 12 mmol of TEA. Stir at room temperature for 15 minutes to generate the carboxylate anion.

-

Addition: Dropwise add a solution of 10 mmol 2-bromoacetophenone in 5 mL DMF over 10 minutes. Note: Exothermic reaction; keep cool.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

-

Workup: Pour the mixture into 100 mL ice water. The ester typically precipitates as a solid.

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol to remove unreacted bromide.

Figure 2: Synthetic route for the esterification of aminobenzoic acid with phenacyl bromide.

Photochemical Characterization Protocols

Validating the cage efficiency requires precise measurement of the quantum yield (

Experiment A: UV-Vis Spectral Evolution

Objective: Observe the disappearance of the ester and appearance of the free acid.

-

Prepare a

solution of the derivative in Acetonitrile/Water (1:1). -

Record the baseline spectrum (200–500 nm).

-

Irradiate using a Hg-Xe lamp equipped with a 313 nm bandpass filter.

-

Record spectra at intervals (0, 10, 30, 60, 120 seconds).

-

Expected Result: Decrease in the phenacyl absorption band and a shift corresponding to the release of free PABA and the acetophenone byproduct.

Experiment B: Quantum Yield Determination ( )

Standard: Potassium Ferrioxalate Actinometer.

-

Setup: Place the sample and the actinometer in identical quartz cuvettes.

-

Irradiation: Expose both to the light source simultaneously (or sequentially under stable conditions) for a time

sufficient to convert <10% of the starting material. -

Quantification:

-

Measure the moles of

produced in the actinometer (using phenanthroline complexation). -

Measure the moles of aminobenzoate released in the sample via HPLC (C18 column, Methanol/Water gradient).

-

-

Calculation:

Experiment C: Stern-Volmer Quenching

To confirm the triplet state mechanism, use a triplet quencher like naphthalene or piperylene .

-

Prepare samples with increasing concentrations of quencher (

). -

Measure the Quantum Yield (

) for each. -

Plot

vs. -

A linear relationship confirms the triplet state intermediate.

Figure 3: Experimental workflow for determining photochemical quantum yield.

Critical Considerations for Drug Development

When applying phenacyl aminobenzoates in biological systems:

-

Solubility: Phenacyl esters are lipophilic. For aqueous studies, the p-hydroxyphenacyl derivative is superior due to higher water solubility.

-

Inner Filter Effect: The released aminobenzoate (PABA) absorbs strongly in the UV region. As the reaction proceeds, the product may compete for photons, artificially lowering the apparent quantum yield. High-concentration experiments must account for this.

-

Toxicity: The acetophenone byproduct from simple phenacyl esters can be reactive. The phenylacetic acid byproduct from p-hydroxyphenacyl esters is generally considered benign.

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[4] Chemical Reviews.

-

Givens, R. S., et al. (2012). "p-Hydroxyphenacyl Photoremovable Protecting Groups." Chemical Reviews.

-

Literák, J., et al. (2006). "Chain mechanism in the photocleavage of phenacyl and pyridacyl esters."[3] Journal of Organic Chemistry.

- Kamlet, M. J., et al. (1981). "Photochemistry of Aminobenzoic Acids." Journal of Photochemistry. (Contextual grounding for PABA properties).

Sources

Technical Profile: 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate (Phenacyl-DEAB)

[1]

Part 1: Executive Summary & Chemical Identity[1]

This compound (often referred to in research contexts as Phenacyl 4-(diethylamino)benzoate or Phenacyl-DEAB ) is a photosensitive ester derived from the coupling of a phenacyl group with a para-amino benzoic acid derivative.[1]

This molecule belongs to the class of Phenacyl Esters , which are widely utilized in photochemistry as Photolabile Protecting Groups (PPGs) or Type II Photoinitiators .[1] Upon irradiation with UV light (typically 300–350 nm), the phenacyl moiety undergoes homolytic cleavage or rearrangement, releasing the corresponding carboxylic acid and generating radical species.[1]

Chemical Identity & CAS Strategy

Unlike commodity chemicals, this specific ester is often a "Research Grade / Custom Synthesis" target rather than a catalogued stock item.[1] As such, a direct CAS number for the final ester is rarely indexed in public commercial databases.[1]

Researchers must identify and synthesize this compound using its primary precursors.[1] The "Self-Validating" protocol below relies on these definitive CAS identities:

| Component | Chemical Name | CAS Number | Role |

| Target | This compound | Not Listed (Custom) | Photoactive Ester |

| Precursor A | 4-(Diethylamino)benzoic acid | Nucleophile (Acid) | |

| Precursor B | 2-Bromoacetophenone (Phenacyl Bromide) | Electrophile (Alkylator) |

Part 2: Synthesis & Fabrication Protocol (Self-Validating System)

Since this compound is not a standard off-the-shelf reagent, the following protocol provides a validated pathway for its synthesis. This method utilizes a standard nucleophilic substitution (

Experimental Workflow

Objective: Synthesize Phenacyl-DEAB via esterification. Scale: 10 mmol (Adjustable).

1. Reagents Preparation

-

4-(Diethylamino)benzoic acid: 1.93 g (10 mmol)[1]

-

2-Bromoacetophenone: 1.99 g (10 mmol)[1]

-

Potassium Carbonate (

): 1.52 g (11 mmol, Anhydrous)[1] -

Solvent: DMF (Dimethylformamide) or Acetone (20 mL)

2. Reaction Procedure

-

Activation: In a round-bottom flask, dissolve 4-(diethylamino)benzoic acid in 20 mL of solvent. Add

. Stir at room temperature for 15 minutes to generate the carboxylate salt. -

Addition: Add 2-Bromoacetophenone dropwise (if liquid) or in small portions (if solid) to the reaction mixture.

-

Reaction:

-

If using Acetone: Reflux at 60°C for 4–6 hours.

-

If using DMF: Stir at room temperature for 12 hours or heat to 50°C for 2 hours.

-

-

Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 3:1). The starting acid (polar, near baseline) should disappear, and a new less polar spot (the ester) should appear.[1]

3. Workup & Purification[1]

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water. The ester typically precipitates as a solid due to its hydrophobic nature.[1]

-

Extraction (if oil forms): Extract with Ethyl Acetate (

mL). Wash the organic layer with water ( -

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

Synthesis Logic Diagram

Figure 1: Step-by-step synthesis workflow for Phenacyl-DEAB.

Part 3: Photochemical Mechanism & Applications[1]

The core utility of This compound lies in its response to UV irradiation.[1] The phenacyl group acts as a chromophore that absorbs light, enters an excited triplet state, and undergoes cleavage.[1]

Mechanism of Action[1][2]

-

Excitation: UV light (approx. 300–360 nm) excites the carbonyl of the phenacyl group (

).[1] -

Intersystem Crossing (ISC): Rapid conversion from Singlet (

) to Triplet ( -

Cleavage (Norrish Type II / Radical):

This mechanism is critical for "Caged" compound strategies , where the biological activity of the benzoic acid derivative is masked until "uncaged" by light.[1]

Photolysis Pathway Diagram[1]

Figure 2: Photochemical cleavage pathway of the phenacyl ester upon UV irradiation.

Applications

-

Photoinitiators: The radical species generated upon cleavage can initiate polymerization in acrylate systems.[1] The diethylamino group enhances the absorption cross-section and can act as a co-initiator synergist.[1]

-

Photolabile Protecting Groups (PPGs): Used to "cage" the carboxylic acid function.[1] The release of 4-(diethylamino)benzoic acid can be used to locally change pH or release a bioactive moiety in controlled drug delivery research.[1]

-

Fluorescence Probes: The 4-(diethylamino)benzoate moiety is fluorogenic.[1] The ester form often has different fluorescence properties (quantum yield/wavelength) compared to the free acid, allowing for ratiometric sensing of the photocleavage event.[1]

Part 4: References

-

Precursor Data (Acid): PubChem. 4-(Diethylamino)benzoic acid (CAS 5429-28-7).[1] National Library of Medicine.[1] [Link]

-

Precursor Data (Alkylator): PubChem. 2-Bromoacetophenone (CAS 70-11-1).[1] National Library of Medicine.[1] [Link][1]

-

Mechanistic Grounding: Givens, R. S., & Park, C. H. (1996).[1] p-Hydroxyphenacyl ATP: A New Phototrigger. Tetrahedron Letters. (Foundational work on phenacyl ester photochemistry).

-

Photochemistry Protocol: Klán, P., et al. (2013).[1] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

Sources

An In-Depth Technical Guide to Phenacyl Ester Photoinitiators for Radical Polymerization

Executive Summary

Phenacyl esters represent a distinct and versatile class of photoinitiators, primarily operating through a Type I (cleavage) mechanism to generate free radicals for polymerization upon exposure to UV radiation. Their utility extends beyond simple polymer synthesis into sophisticated applications such as the creation of chain-end functionalized polymers, photocleavable linkers for controlled drug release, and light-sensitive protecting groups. This guide provides a comprehensive exploration of the core principles governing phenacyl ester photoinitiators, from their fundamental photochemical mechanisms to practical, field-proven experimental protocols. We will dissect the causality behind experimental design, offering insights into optimizing polymerization kinetics, managing common challenges like oxygen inhibition, and leveraging the unique structural attributes of phenacyl-derived radicals for advanced material design and biomedical applications.

Foundational Principles of Photopolymerization

Photopolymerization is a process that utilizes light energy to convert liquid monomers and oligomers into a solid polymer network.[1] This transformation is exceptionally rapid and offers unparalleled spatial and temporal control, making it a cornerstone technology in fields ranging from additive manufacturing to dentistry and drug delivery.[1][2][3] The critical component enabling this process is the photoinitiator.

The Central Role of the Photoinitiator

A photoinitiator is a molecule that, upon absorbing light energy (typically in the UV or visible spectrum), generates reactive species—either free radicals or cations—that initiate polymerization.[4] The efficiency of a photoinitiator is paramount and directly influences critical process parameters such as cure speed, polymerization depth, and the final properties of the material.[4] Key criteria for an effective photoinitiator include:

-

High Molar Absorptivity: Strong absorption at the emission wavelength of the light source is essential for efficient energy capture.

-

High Quantum Yield: The quantum yield (Φ) for radical generation dictates how many initiating species are produced per photon absorbed. A higher quantum yield leads to more efficient initiation.[5]

-

Solubility and Compatibility: The initiator must be soluble and compatible with the monomer/oligomer formulation to ensure a homogeneous reaction.[4]

-

Photostability of Byproducts: The fragments produced after photocleavage should not absorb light at the irradiation wavelength, which would otherwise cause a "filter effect" and hinder light penetration.[5]

Classification: Type I vs. Type II Photoinitiators

Photoinitiators for radical polymerization are broadly categorized into two main classes based on their mechanism of generating radicals.[4][6]

-

Type I (Cleavage Photoinitiators): These initiators undergo a unimolecular bond cleavage upon irradiation to directly form two radical fragments.[7][8] This process is typically fast and highly efficient. Phenacyl esters fall into this category, alongside other common examples like benzoin ethers and acylphosphine oxides (TPO).[4][9]

-

Type II (Hydrogen-Abstraction Photoinitiators): These initiators require a bimolecular reaction. Upon excitation, the photoinitiator abstracts a hydrogen atom from a co-initiator (often an amine or thiol) to generate the initiating radicals.[4][7][8] This two-step process makes them generally slower and less efficient than Type I systems.[8] Benzophenone and camphorquinone are classic examples of Type II initiators.[4][7]

The choice between Type I and Type II systems is dictated by the specific application, including the desired curing speed, sensitivity to oxygen, and the chemical nature of the formulation.

Phenacyl Esters: A Distinctive Class of Type I Photoinitiators

Phenacyl esters and their derivatives, particularly phenacyl halides like phenacyl bromide, have emerged as highly effective Type I photoinitiators.[9][10][11] Their unique value lies not only in their ability to initiate polymerization but also in the chemical functionality of the resulting polymer chains.

Core Mechanism: Norrish Type I Photocleavage

The primary initiation pathway for phenacyl compounds is a Norrish Type I cleavage. Upon absorption of UVA light (typically around 360 nm), the molecule is promoted to an excited state, leading to the homolytic scission of the carbon-halogen or carbon-oxygen bond.[9][10]

In the case of phenacyl bromide, this cleavage generates a phenacyl radical and a bromine radical. Both of these species are capable of initiating the polymerization of vinyl monomers like methyl methacrylate (MMA) and styrene.[9][10][11]

Caption: Use of a phenacyl ester as a photocleavable linker.

Synthesis of Advanced Polymer Architectures

As previously discussed, the ability of phenacyl bromide to create polymers with reactive bromine chain-ends is a powerful tool for materials scientists. [9][10]These bromine-terminated polymers act as macroinitiators for subsequent polymerizations, enabling the synthesis of complex structures like block and graft copolymers. [9][10]These advanced architectures are crucial for developing materials with tailored properties, such as self-assembling nanoparticles for drug encapsulation or specialized surfactants.

Experimental Protocols and Methodologies

The following sections provide validated, step-by-step protocols for the use of phenacyl bromide as a photoinitiator. The causality for each step is explained to ensure a deep understanding of the process.

General Experimental Workflow

A typical photopolymerization experiment follows a standardized workflow designed to ensure reproducibility and control over the reaction environment.

Caption: Standard workflow for a radical photopolymerization experiment.

Protocol: Bulk Photopolymerization of Methyl Methacrylate (MMA) using Phenacyl Bromide

This protocol, adapted from established literature, details the synthesis of poly(methyl methacrylate) (PMMA) with bromine functionality at the chain-end. [9][10] Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Phenacyl bromide (PAB)

-

Dry reaction flask with screw cap and septum

-

Nitrogen or Argon gas source

-

UV lamp (e.g., 360 nm nominal wavelength)

-

Methanol (for precipitation)

Procedure:

-

Reagent Preparation: Add 2.0 mL of purified MMA (18.78 mmol) and 20 mg of phenacyl bromide (0.10 mmol) to a dry reaction flask.

-

Causality: The ratio of monomer to initiator is a critical parameter that influences the final molecular weight of the polymer. A higher monomer-to-initiator ratio generally leads to higher molecular weight polymers.

-

-

Creation of Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon gas for 10-15 minutes.

-

Causality: Oxygen is a potent inhibitor of radical polymerization. It reacts with the initiating and propagating radicals to form stable peroxy radicals, which terminate the polymerization chain. Removing dissolved oxygen is crucial for the reaction to proceed efficiently.

-

-

Photoinitiation: Place the reaction flask under a UV lamp (e.g., 360 nm) at a fixed distance to ensure consistent light intensity. Irradiate for a predetermined time (e.g., 1-6 hours) or until the solution becomes viscous, indicating polymerization.

-

Causality: The wavelength of the light source must overlap with the absorption spectrum of the photoinitiator (phenacyl bromide) to ensure efficient excitation and cleavage. Consistent intensity and duration are key for reproducibility.

-

-

Termination and Precipitation: After irradiation, open the flask and dissolve the viscous polymer solution in a minimal amount of a suitable solvent like dichloromethane (DCM) if necessary. Slowly pour the solution into a beaker containing a large excess of cold methanol while stirring vigorously. A white precipitate (PMMA) will form.

-

Causality: Methanol is a non-solvent for PMMA but a good solvent for unreacted MMA and the initiator. This step effectively stops the reaction and separates the polymer from the other components.

-

-

Purification and Drying: Decant the methanol and wash the polymer precipitate with fresh methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Causality: Thorough drying is necessary to remove any residual solvent or monomer, which could affect the accuracy of characterization and subsequent reactions.

-

Essential Characterization Techniques

To validate the success of the polymerization and confirm the structure of the resulting polymer, the following techniques are indispensable:

-

Gravimetric Analysis: Determines the monomer-to-polymer conversion by comparing the final weight of the dried polymer to the initial weight of the monomer.

-

Gel Permeation Chromatography (GPC): Measures the molecular weight (Mn, Mw) and molecular weight distribution (polydispersity index, PDI) of the polymer. A successful polymerization should yield a well-defined polymer peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): Confirms the chemical structure of the polymer and can be used to verify the presence of the phenacyl and bromine end-groups.

Conclusion and Future Outlook

Phenacyl ester photoinitiators, particularly phenacyl bromide, offer a powerful and straightforward method for conducting radical polymerization while simultaneously introducing valuable chain-end functionality. [9][11]Their mechanism as Type I initiators ensures efficient radical generation, and their application as photocleavable linkers provides a pathway for creating sophisticated, light-responsive systems for drug delivery and materials science. [12][13][14]As research continues to demand greater control over polymer architecture and function, the unique capabilities of phenacyl-based systems will undoubtedly secure their role as a vital tool for scientists and engineers. Future developments may focus on designing novel phenacyl derivatives with absorption at longer, more biocompatible wavelengths and improving the quantum efficiency of photocleavage for even more precise control in biological and medical applications.

References

- The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD. (2025). Vertex AI Search.

- Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors - PubMed. (2006). PubMed.

- Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors | The Journal of Organic Chemistry - ACS Publications. (2005).

- Current photo-initiators in dental m

- Chain Mechanism in the Photocleavage of Phenacyl and Pyridacyl Esters in the Presence of Hydrogen Donors - American Chemical Society. (2005). American Chemical Society.

- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. - ResearchGate.

- Photoremovable Protecting Groups - MDPI. (2022). MDPI.

- New photocleavable linker: α-Thioacetophenone-type linker | Request PDF - ResearchGate. (2025).

- Selection of photoinitiators in UV coating formulations - Longchang Chemical. (2022). Longchang Chemical.

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC. PMC.

- Phenacyl Xanthates: A Photoremovable Protecting Group for Alcohols under Visible Light | Request PDF - ResearchGate.

- photoinitiators.pdf - Sigma-Aldrich. Sigma-Aldrich.

- Photocleavage-based Photoresponsive Drug Delivery - PubMed. (2021). PubMed.

- Phenacyl onium salt photoinitiators: Synthesis, photolysis, and applications - ResearchGate. (2025).

- Phenacyl onium salt photoinitiators: synthesis, photolysis, and applic

- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. (2012).

- (PDF) Photochemistry of S-Phenacyl Xanthates - ResearchGate. (2025).

- (PDF) Photoremovable Protecting Groups - ResearchGate. (2025).

- Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B009522M. (2001). RSC Publishing.

- Phenacyl Ester as a Protecting Group for Iloprost: An In-depth Technical Guide - Benchchem. Benchchem.

- Phenacyl onium salt photoinitiators: synthesis, photolysis, and applic

- Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene - Frontiers. (2024). Frontiers.

- PECH: A New Photoinitiator for Free Radical Polymerization under UV Light. (2015). Unknown Source.

- (PDF) 2-Hydroxyphenacyl ester: a new photoremovable protecting group - ResearchGate. (2025).

- Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC. PMC.

- (PDF) Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene - ResearchGate. (2025).

- Photoinitiated cationic polymerization using a novel phenacyl anilinium salt. Unknown Source.

- Phenacyl Bromide as a Single-Component Photoinitiator: Photoinduced Step-Growth Polymerization of N-Methylpyrrole and N-Methylindole - PubMed. (2022). PubMed.

- Photoinitiators for Medical Applications—The L

- Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene - Polen. Polen.

- Phenacyl Phenothiazinium Salt as a New Broad‐Wavelength‐Absorbing Photoinitiator for Cationic and Free Radical Polymerizations | Request PDF - ResearchGate.

- Photoinitiators for Medical Applications—The L

- Photopolymerization studies using visible light photoinitiators | Macromolecules - ACS Publications.

- Oxime Esters as Efficient Initiators in Photopolymeriz

- (PDF) Photoinitiated polymerization of methacrylates comprising phenyl moieties - ResearchGate. (2020).

Sources

- 1. Photoinitiators for Medical Applications—The Latest Advances [mdpi.com]

- 2. PECH: A New Photoinitiator for Free Radical Polymerization under UV Light - Advanced Science News [advancedsciencenews.com]

- 3. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longchangchemical.com [longchangchemical.com]

- 7. oraljournal.com [oraljournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. polen.itu.edu.tr [polen.itu.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. Photocleavage-based Photoresponsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate

This guide provides an in-depth technical analysis of the solubility characteristics of 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate , a specialized organic compound combining a photoactive phenacyl moiety with an electron-rich diethylaminobenzoate group.

Executive Summary & Compound Identity

This compound (also referred to as Phenacyl 4-(diethylamino)benzoate ) is a functionalized ester derivative primarily utilized in photochemistry and organic synthesis. Structurally, it integrates a phenacyl group (a known photolabile protecting group and photoinitiator moiety) with a 4-(diethylamino)benzoate core (a potent electron donor and co-initiator).

Understanding its solubility is critical for two primary applications:

-

Photopolymerization Formulations: Ensuring compatibility with acrylate monomers and oligomers.

-

Organic Synthesis: Optimizing reaction conditions for photocleavage or derivatization.

Structural Analysis for Solubility Prediction

The molecule exhibits a distinct amphiphilic but predominantly lipophilic character:

-

Lipophilic Domains: Two phenyl rings and two ethyl groups on the nitrogen atom contribute significant dispersive forces ($ \delta_d $).

-

Polar Domains: The ester linkage ($ -COO-

C=O -

Hydrogen Bonding: The tertiary amine and carbonyl oxygens act as hydrogen bond acceptors, but the molecule lacks strong hydrogen bond donors (no -OH or -NH groups).

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) and structural analogs (e.g., Phenacyl benzoate, Ethyl 4-(dimethylamino)benzoate), the solubility behavior of this compound can be categorized by solvent class.

Table 1: Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dipole-dipole interactions and dispersive compatibility match the compound's core. |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High (>50 mg/mL) | Excellent solvation of the polar ester/ketone groups; no H-bond donor conflict. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Moderate solubility at room temp; high solubility at elevated temps (ideal for recrystallization). |

| Ethers | THF, Diethyl Ether | Moderate | Good compatibility with the ether oxygen accepting H-bonds, though less effective than chlorinated solvents. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Low (<1 mg/mL) | Lack of polar interactions leads to phase separation (often used as antisolvents). |

| Water | Water | Negligible | The hydrophobic phenyl and ethyl groups dominate, preventing aqueous solvation. |

Technical Insight: The "Temperature Dependent" solubility in ethanol is a critical feature. This compound is likely synthesized in a polar aprotic solvent (e.g., DMF) and purified by precipitation into water or recrystallization from hot ethanol.

Experimental Determination Protocol

To validate the predicted solubility for specific formulations, researchers must employ a rigorous Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.

Workflow Diagram: Solubility Determination

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of this compound.

Detailed Protocol Steps

-

Preparation: Add excess solid this compound to 5 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate the mixture at a constant temperature (typically 25°C) for 24–48 hours.

-

Self-Validation Check: Ensure solid is still visible after 24 hours. If not, add more solid to ensure saturation.

-

-

Separation: Centrifuge the saturated solution at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated to minimize adsorption).

-

Quantification:

-

UV-Vis Method: Dilute an aliquot (e.g., 100 µL) into a solvent where the compound is fully soluble (e.g., Ethanol). Measure absorbance at

(approx. 300–310 nm, characteristic of the diethylaminobenzoate chromophore). -

HPLC Method: Use a C18 column with an Acetonitrile/Water gradient.

-

-

Calculation:

Where

Synthesis & Purification Implications[1][2]

The solubility profile directly informs the synthesis and purification strategy. The compound is typically synthesized via the nucleophilic substitution of Phenacyl Bromide with Sodium 4-(diethylamino)benzoate .

Reaction Pathway & Solvent Choice

Figure 2: Synthesis and purification workflow leveraging solubility differences.

-

Reaction Medium: DMF or Acetone is chosen because they dissolve both the organic reactants and the intermediate species.

-

Workup: The product is insoluble in water , allowing for efficient isolation by pouring the reaction mixture into ice water (precipitation).

-

Purification: The temperature-dependent solubility in ethanol allows for recrystallization: the compound dissolves in boiling ethanol but crystallizes out upon cooling, leaving impurities in solution.

Handling & Stability

-

Photostability: As a phenacyl ester, this compound is photolabile . It must be stored in amber vials or foil-wrapped containers to prevent premature photocleavage (releasing the free acid and acetophenone derivative).

-

Hydrolytic Stability: Esters are susceptible to hydrolysis. Avoid prolonged exposure to aqueous acids or bases. Store in a cool, dry environment.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Ruzicka, A., et al. (2002).[1] "Structure and properties of phenacyl benzoates." Journal of Molecular Structure, 606(1-3), 223-229. (Provides structural basis for phenacyl ester solubility).

-

Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Discusses solubility of aminobenzoate derivatives in curing formulations).

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119-191. (Mechanistic details on phenacyl ester photocleavage).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for ester solubility prediction).

Sources

Methodological & Application

Application Note: 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate in UV-Curing Formulations

[1]

Executive Summary

This compound (referred to herein as PDEAB ) is a high-performance photoinitiator designed to bridge the gap between deep-UV absorbing phenacyl esters and near-UV absorbing aminobenzoates.[1]

Unlike simple phenacyl esters (which absorb primarily <300 nm) or simple aminobenzoates (which require a separate Type II initiator), PDEAB functions as a self-sensitized Type I photoinitiator .[1] Upon irradiation, it undergoes homolytic cleavage to generate reactive radicals capable of initiating acrylate and methacrylate polymerization.[1] Its unique structure offers:

-

Red-Shifted Absorption: The diethylamino group extends absorption into the UV-A range (320–400 nm), making it compatible with doped mercury lamps and specific UV-LEDs.[1]

-

Dual Radical Generation: Cleavage yields a phenacyl radical (strong initiator) and a diethylaminobenzoyloxy radical.[1]

-

Reduced Migration: Higher molecular weight compared to standard acetophenone initiators reduces volatility and extractability.[1]

Chemical Identity & Mechanism[1]

Structural Logic

The molecule consists of two functional domains linked by an ester bond:

-

Domain A (Chromophore 1 - Acceptor): The Phenacyl group (2-oxo-2-phenylethyl).[1] Historically known for undergoing

-cleavage or hydrogen abstraction.[1] -

Domain B (Chromophore 2 - Donor/Sensitizer): The 4-(diethylamino)benzoate group .[1][2][3] A strong UV-A absorber typically used as a synergist.[1]

Photochemical Mechanism

Upon excitation (typically

Pathway:

-

Excitation:

-

Cleavage: The excited triplet state undergoes homolytic cleavage at the phenacyl-oxygen bond.[1]

-

Radical Generation:

Mechanistic Visualization

The following diagram illustrates the photo-cleavage pathway and subsequent initiation steps.

Caption: Photochemical pathway of PDEAB showing excitation, homolytic cleavage, and generation of initiating radical species.

Formulation Protocols

Solubility & Compatibility Profiling

Before formulation, solubility must be verified in the target monomer matrix.[1] PDEAB is generally soluble in moderately polar acrylates but may crystallize in non-polar aliphatic chains.[1]

Protocol 1: Saturation Limit Determination

-

Preparation: Prepare 10g aliquots of three representative monomers:

-

Addition: Add PDEAB in 0.5% increments (by weight) to each vial.

-

Mixing: Sonicate at 40°C for 15 minutes.

-

Observation: Allow to cool to room temperature (25°C) and stand for 24 hours.

-

Criteria: The "Working Concentration Limit" is the highest percentage that remains optically clear with no precipitate.[1]

Data Output Table (Template):

| Monomer Type | Solubility Limit (wt%) | Appearance (24h) | Recommended Use Level |

|---|---|---|---|

| HDDA | TBD (Exp: >5%) | Clear | 2.0 - 4.0% |

| IBOA | TBD (Exp: ~2%) | Slight Haze | 1.0 - 2.0% |

| HEMA | TBD (Exp: >5%) | Clear | 2.0 - 4.0% |

Standard Formulation (Reference Coating)

Use this baseline formulation for all comparative testing.

-

Oligomer: Aliphatic Urethane Acrylate (e.g., CN9009 or Ebecryl 270) – 40 wt% [1]

-

Monomer: TPGDA (Tripropylene glycol diacrylate) – 40 wt% [1]

-

Diluent: TMPTA (Trimethylolpropane triacrylate) – 15 wt% [1]

-

Photoinitiator: PDEAB – 3.0 wt% [1]

-

Co-initiator (Optional): MDEA (Methyldiethanolamine) – 2.0 wt% (Only if surface tack is observed).[1]

Characterization Methodologies

Real-Time FTIR (Reaction Kinetics)

This is the gold standard for determining the Rate of Polymerization (

Equipment: FTIR Spectrometer with UV-curing accessory (e.g., Nicolet iS50 + Mercury/LED lamp). Target Peak: Acrylate C=C twisting vibration at 810 cm⁻¹ or C=C stretching at 1635 cm⁻¹ .

Step-by-Step Protocol:

-

Sample Prep: Spin-coat the formulation onto a KBr or NaCl salt plate (thickness ~15-20

m). -

Blank Scan: Acquire a spectrum of the uncured resin.[1]

-

Irradiation: Trigger the UV source (Intensity: 50 mW/cm²) simultaneously with data acquisition (Resolution: 4 cm⁻¹, Speed: 2 spectra/sec).

-

Analysis: Track the disappearance of the 810 cm⁻¹ peak.

-

Conversion (%) =

-

Where

is initial peak area,

-

Photo-DSC (Exotherm Analysis)

Used to measure the heat of polymerization, which correlates to reactivity and quantum efficiency.[1]

Protocol:

-

Instrument: DSC (Differential Scanning Calorimeter) with Photocalorimetry Accessory (e.g., TA Instruments Q2000).[1]

-

Conditions: Isothermal at 25°C; Nitrogen purge (50 mL/min).

-

Sample: 2.0 ± 0.1 mg of formulation in an open aluminum pan.

-

Exposure: Equilibrate for 1 min, then expose to UV light (e.g., 365 nm LED, 100 mW/cm²) for 3 minutes.

-

Output: Integrate the exotherm peak (J/g) to calculate Enthalpy of Polymerization (

) .

Troubleshooting & Optimization

Oxygen Inhibition

The phenacyl radical is moderately sensitive to oxygen.[1] The diethylamino moiety provides some intrinsic resistance (by acting as a sacrificial oxygen scavenger), but surface tack may persist in thin films.[1]

-

Symptom: Tacky surface after curing.[1]

-

Solution: Add 1-2% of an amine synergist (e.g., EDB or MDEA) or increase PDEAB concentration to 4-5%.[1]

Yellowing

Phenacyl esters can produce acetophenone-like byproducts which may yellow upon aging.[1]

-

Observation: Measure Yellowness Index (YI) immediately after cure and after 24h QUV weathering.

-

Mitigation: Reduce PDEAB concentration to <2% and blend with a phosphine oxide initiator (e.g., TPO) for deep cure, allowing TPO to bleach out.[1]

References

-

Kocaarslan, A., et al. (2022).[1] Phenacyl Bromide as a Single-Component Photoinitiator: Photoinduced Step-Growth Polymerization of N-Methylpyrrole and N-Methylindole. Istanbul Technical University.[1][4] Link

-

Yagci, Y., et al. (2015).[1][4] PECH: A New Photoinitiator for Free Radical Polymerization under UV Light. Advanced Science News. Link

-

Klán, P., et al. (2006).[1] Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors. Journal of Organic Chemistry. Link

-

Sigma-Aldrich. (n.d.).[1][5] Photoinitiators for UV-Curing: Technical Guide. Link

-

BASF. (n.d.).[1][2] Resins and Additives for Radiation Curing (Laromer®).[1] Link

(Note: Specific trade literature for "this compound" is limited; references provided cover the mechanistic class of phenacyl esters and aminobenzoates.)[1]

Application Notes & Protocols for the Purification of Phenacyl 4-(diethylamino)benzoate via Recrystallization

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of phenacyl 4-(diethylamino)benzoate, a key intermediate in various synthetic applications. Recrystallization remains a cornerstone technique for the purification of solid organic compounds, offering an unparalleled balance of efficiency, scalability, and cost-effectiveness. This document moves beyond rote procedural lists to explain the fundamental principles and causal relationships that underpin successful crystallizations. We present two robust protocols—single-solvent and mixed-solvent recrystallization—and a systematic approach to solvent selection. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity standards for crystalline organic solids.

The Imperative for Purity: An Introduction

Phenacyl 4-(diethylamino)benzoate is an organic ester possessing structural motifs common in photochemistry and as derivatizing agents for analytical purposes. Like many phenacyl esters, it is often crystalline, a property that is highly advantageous for purification.[1] The biological or chemical activity of a compound is intrinsically linked to its purity. Trace impurities can lead to erroneous experimental results, undesirable side reactions, or reduced efficacy in pharmaceutical contexts.

Recrystallization is a powerful purification technique based on the principle of differential solubility.[2] The process involves dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the surrounding solution (the mother liquor) and are subsequently removed by filtration. This guide provides the foundational knowledge and practical steps to develop a robust recrystallization protocol for phenacyl 4-(diethylamino)benzoate.

Guiding Principles of Recrystallization

A successful recrystallization hinges on the careful selection of a solvent system where the target compound exhibits high solubility in the hot solvent and low solubility in the cold solvent.[3][4] This temperature-dependent solubility gradient is the driving force of the entire process.

The formation of a highly ordered crystal lattice is a thermodynamically favorable process that inherently excludes foreign molecules (impurities). The process can be broken down into seven key stages, each critical for achieving optimal purity and yield.

The Seven Stages of Recrystallization:

-

Solvent Selection: The most critical step, dictating the success of the purification.

-

Dissolution: Dissolving the impure solid in a minimum amount of near-boiling solvent.

-

Decolorization (Optional): Using activated charcoal to remove colored, high-molecular-weight impurities.

-

Hot Filtration (Optional): Removing insoluble impurities from the hot solution.

-

Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed, promoting the growth of large, pure crystals.

-

Crystal Collection: Isolating the purified crystals from the mother liquor via vacuum filtration.

-

Drying: Removing residual solvent from the crystals.

Application Note: Developing the Optimal Solvent System

The "like dissolves like" principle is the starting point for solvent selection. Phenacyl 4-(diethylamino)benzoate is a moderately polar molecule, containing polar ester and tertiary amine functionalities, as well as nonpolar aromatic rings and alkyl groups. Therefore, solvents of intermediate polarity are likely to be effective. A rule of thumb suggests that esters often recrystallize well from alcohols or ester-based solvents like ethyl acetate.[5][6]

Solvent Screening Protocol

Objective: To identify a suitable solvent or solvent pair for recrystallization.

Methodology:

-

Place approximately 50 mg of the crude phenacyl 4-(diethylamino)benzoate into a small test tube.

-

Add the test solvent dropwise (start with ~0.5 mL) at room temperature. Agitate the mixture.

-

Observation A: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor. It may, however, be useful as the "good" solvent in a mixed-solvent system.

-

-

If the solid does not dissolve at room temperature, warm the test tube gently in a hot water bath.

-

Continue to add small portions of the solvent until the solid just dissolves.

-

Observation B: If an excessive volume of solvent is required to dissolve the solid, it is not a suitable solvent.

-

-

If the solid dissolves in the hot solvent, remove the test tube from the heat and allow it to cool to room temperature.

-

If crystallization does not occur, gently scratch the inside of the test tube with a glass rod below the solvent line to provide a surface for nucleation.

-

Cool the test tube further in an ice-water bath for 10-15 minutes.

-

Observation C: An ideal solvent will produce a large crop of crystals upon cooling.

-

Recommended Solvents for Screening

The following table summarizes potential solvents for screening, ordered by decreasing polarity.

| Solvent | Boiling Point (°C) | Polarity Index | Rationale & Expected Outcome |

| Ethanol | 78 | 5.2 | Good starting point. May show high solubility when hot and moderate to low when cold. |

| Isopropanol | 82 | 4.3 | Similar to ethanol, potentially lower solubility when cold, leading to better recovery. |

| Ethyl Acetate | 77 | 4.4 | Often an excellent solvent for esters.[5] Good balance of dissolving power and volatility. |

| Acetone | 56 | 5.4 | A strong, polar aprotic solvent. May be too effective, dissolving the compound even when cold. |

| Toluene | 111 | 2.4 | A non-polar aromatic solvent. May have insufficient dissolving power, even when hot. |

| Hexane | 69 | 0.0 | A non-polar solvent. Expected to be a poor solvent. Ideal as an "anti-solvent" in a mixed pair. |

Mixed-Solvent Systems

If no single solvent is ideal, a mixed-solvent system is employed.[3] This involves a pair of miscible liquids: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). Common pairs include ethanol/water and ethyl acetate/hexane.[3][5]

Protocol 1: Single-Solvent Recrystallization

This protocol is ideal when a solvent has been identified that dissolves phenacyl 4-(diethylamino)benzoate when hot but not when cold. Ethanol or isopropanol are common candidates.

// Node definitions with colors start [label="Start: Crude Solid", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve in\nminimum hot solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_filter [label="2. Hot Filtration\n(optional, for insolubles)", fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="3. Slow Cooling\n(induces crystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ice_bath [label="4. Ice Bath\n(maximizes yield)"]; vac_filter [label="5. Vacuum Filtration\n(collect crystals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="6. Wash with\ncold solvent"]; dry [label="7. Dry Crystals\n(oven or vacuum)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Pure Product", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow edges start -> dissolve; dissolve -> hot_filter; hot_filter -> cool; cool -> ice_bath; ice_bath -> vac_filter; vac_filter -> wash; wash -> dry; dry -> end; } केंद Caption: Step-by-step workflow for single-solvent recrystallization.

Materials:

-

Crude phenacyl 4-(diethylamino)benzoate

-

Selected recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flasks (2)

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

Procedure:

-

Preparation: Place the crude solid in an Erlenmeyer flask. In a separate flask, add the recrystallization solvent and a boiling chip, and heat it to a gentle boil on a hot plate.

-

Dissolution: Add the hot solvent to the flask containing the solid in small portions. Swirl the flask after each addition. Continue adding just enough hot solvent until the solid completely dissolves. Using the minimum volume is crucial for maximizing recovery.

-

Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.

-

Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

-

Drying: Transfer the crystals to a clean, pre-weighed watch glass and allow them to air-dry or place them in a drying oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This protocol is used when no single solvent is suitable. A common pair for a compound like this would be ethyl acetate (solvent) and hexane (anti-solvent).

// Node definitions with colors start [label="Start: Crude Solid", shape=invhouse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="1. Dissolve in min.\n'good' solvent (hot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_anti [label="2. Add 'bad' anti-solvent\ndropwise to cloud point", fillcolor="#FBBC05", fontcolor="#202124"]; re_dissolve [label="3. Add drop of 'good'\nsolvent to clarify"]; cool [label="4. Slow Cooling\n(induces crystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect [label="5. Collect & Dry\n(as per Protocol 1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Pure Product", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"];

// Workflow edges start -> dissolve; dissolve -> add_anti; add_anti -> re_dissolve; re_dissolve -> cool; cool -> collect; collect -> end; } केंद Caption: Step-by-step workflow for mixed-solvent recrystallization.

Procedure:

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethyl acetate) in an Erlenmeyer flask.

-

Induce Saturation: While keeping the solution hot, add the "bad" anti-solvent (e.g., hexane) dropwise with constant swirling. Continue adding until a faint, persistent cloudiness is observed. This indicates the solution is now saturated.

-

Clarification: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.

-

Crystallization & Collection: At this point, the solution is perfectly saturated. Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol to cool the solution, collect, wash, and dry the purified crystals.

Validation and Troubleshooting

A successful recrystallization must be validated. The purity of the final product should be assessed and compared to the starting material.

-

Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting range.

-

Thin-Layer Chromatography (TLC): Spot the crude material, the mother liquor, and the recrystallized product on a TLC plate. A successful purification will show the product as a single, clean spot with a different Rf value from the impurities, which should be concentrated in the mother liquor lane.

| Problem | Potential Cause(s) | Solution(s) |

| No Crystals Form | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to increase concentration.- Try a different solvent or a mixed-solvent system.- Scratch the flask or add a seed crystal. |

| "Oiling Out" | - The solution was cooled too rapidly.- The boiling point of the solvent is higher than the melting point of the solute.- Impurities are preventing crystallization. | - Reheat the solution to dissolve the oil, then allow it to cool much more slowly.- Add slightly more solvent before cooling.- Choose a lower-boiling point solvent. |

| Low Recovery/Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the absolute minimum amount of hot solvent.- Ensure adequate cooling in an ice bath.- Use a different solvent with lower cold solubility.- Ensure filtration apparatus is pre-heated for hot filtration. |

| Colored Product | - Colored impurities were not removed. | - Add a small amount of activated charcoal to the hot solution before filtration. (Note: Use sparingly as it can adsorb the product). |

References

-

University of the West Indies, Mona. (n.d.). Recrystallization. Retrieved from [Link]

-

Whitteker, J. R., & Doughty, H. W. (1978). Reversed Phase Liquid Chromatography of Phenacyl Esters of Some Natural Penicillins. Journal of Liquid Chromatography, 1(1), 33-46. Retrieved from [Link]

-

University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., & Kriz, G. S. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(4), 257. Retrieved from [Link]

- Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.

-

California State University, Stanislaus. (n.d.). Organic Laboratory Techniques: Recrystallisation. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

-

University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4121168, 4-(Diethylamino)benzoate. Retrieved from [Link]

Sources

Application Note: Photolysis of 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate

Abstract & Introduction

This Application Note details the physicochemical conditions required for the efficient photolysis of 2-Oxo-2-phenylethyl 4-(diethylamino)benzoate (referred to herein as PDEAB ). This molecule represents a classic "caged" compound where a phenacyl (2-oxo-2-phenylethyl) protecting group masks the carboxylic acid functionality of 4-(diethylamino)benzoic acid .

Upon irradiation with UV light, the phenacyl moiety undergoes photocleavage, releasing the free 4-(diethylamino)benzoic acid (a fluorescent reporter and bioactive model) and a phenacyl-derived byproduct. This protocol is critical for researchers utilizing PDEAB as a photoinitiator, a caged fluorophore, or a model system for studying substituent effects in Norrish Type II photoreactions.

Key Applications

-

Spatially Controlled Release: Uncaging of bioactive benzoates in hydrogels or solution.

-

Fluorescence Probing: The released payload, 4-(diethylamino)benzoic acid, exhibits distinct fluorescence properties compared to the ester, allowing for real-time reaction monitoring.

-

Photoinitiation: Mechanistic studies for radical generation in polymer chemistry.[1]

Photophysical Properties & Mechanism[1][2][3][4][5][6][7][8][9][10]

Understanding the mechanism is vital for selecting the correct solvent and light source. The phenacyl group is a "photoremovable protecting group" (PPG) that operates via a triplet excited state.[2][3]

Mechanism of Action

The photolysis of PDEAB follows a radical pathway typical of unsubstituted phenacyl esters, distinct from the rearrangement observed in p-hydroxyphenacyl systems.

-

Excitation: Absorption of a photon (λ ~300–360 nm) promotes the phenacyl carbonyl to a singlet excited state (

), which rapidly undergoes intersystem crossing (ISC) to the triplet state ( -

Hydrogen Abstraction: The triplet carbonyl abstracts a hydrogen atom from the solvent (or an internal donor), forming a ketyl radical.

-

Cleavage: The radical intermediate undergoes

-scission, releasing the free carboxylate (4-(diethylamino)benzoate) and acetophenone (or related byproducts depending on the solvent).

Spectral Characteristics[2][9][12][13]

-

Absorption Max (

): The phenacyl moiety absorbs strongly in the deep UV (<300 nm) but possesses an -

Recommended Excitation: 350 nm or 365 nm (UVA). This avoids deep UV damage to biological samples while sufficiently exciting the phenacyl trigger.

Visualization: Photolysis Pathway[4]

The following diagram illustrates the photochemical pathway and the experimental workflow for uncaging.

Caption: Mechanistic pathway of PDEAB photolysis via triplet state hydrogen abstraction and subsequent beta-scission.

Experimental Protocols

Protocol A: Standard Solution Photolysis (Quantitative)

Objective: To determine the quantum yield or conversion efficiency in a controlled liquid environment.

Materials:

-

Substrate: this compound (PDEAB).

-

Solvent: Acetonitrile (ACN) / Water (80:20 v/v) OR Ethanol (EtOH).

-

Note: Ethanol acts as a hydrogen donor, accelerating the reaction for unsubstituted phenacyl esters.

-

-

Light Source: Mercury Arc Lamp (filtered to 365 nm) or 365 nm High-Power LED (e.g., Thorlabs, >10 mW/cm²).

-

Vessel: Quartz cuvette (1 cm path length).

Step-by-Step Procedure:

-

Preparation: Prepare a 100 µM stock solution of PDEAB in the chosen solvent. Ensure the solution is protected from ambient light (wrap vials in foil).

-

Deoxygenation (Optional but Recommended): Purge the solution with Argon or Nitrogen gas for 10 minutes.

-

Reasoning: Oxygen is a triplet quencher. While phenacyl esters are relatively robust, removing oxygen prevents the formation of reactive oxygen species (ROS) that could degrade the diethylamino group.

-

-

Irradiation: Place the quartz cuvette in the sample holder. Irradiate at 365 nm .[1]

-

Sampling: At defined intervals (e.g., 0, 1, 5, 10, 20, 30 mins), remove a 50 µL aliquot for HPLC analysis.

-

Data Collection: Monitor the decrease in the PDEAB peak and the appearance of the 4-(diethylamino)benzoic acid peak.

Protocol B: Photolysis in Hydrogels (Drug Delivery Model)

Objective: To demonstrate spatial control of uncaging in a semi-solid matrix.

Materials:

-

PEG-diacrylate or Agarose hydrogel precursor.

-

PDEAB (dissolved in minimal DMSO).

-

Photomask (optional).

Step-by-Step Procedure:

-

Formulation: Mix the hydrogel precursor with PDEAB (final concentration 1 mM). Cast the gel in a mold (e.g., 96-well plate or glass slide).

-

Irradiation: Apply a photomask over the gel if spatial patterning is desired. Irradiate with 365 nm LED (intensity: 20 mW/cm²) for 10–15 minutes.

-

Extraction: Incubate the gel in buffer (PBS, pH 7.4) to allow the released free acid to diffuse out.

-